molecular formula C14H10BrClN2 B15057006 5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole

5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole

Cat. No.: B15057006
M. Wt: 321.60 g/mol
InChI Key: YCBYRQCGMRFXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole typically involves the halogenation of benzimidazole derivatives. One common method is the direct halogenation using reagents such as bromine (Br2) and chlorine (Cl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-halogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-1H-benzo[d]imidazole
  • 7-Chloro-2-(p-tolyl)-1H-benzo[d]imidazole
  • 5-Bromo-7-chloro-1H-benzo[d]imidazole

Uniqueness

The p-tolyl group also contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C14H10BrClN2

Molecular Weight

321.60 g/mol

IUPAC Name

6-bromo-4-chloro-2-(4-methylphenyl)-1H-benzimidazole

InChI

InChI=1S/C14H10BrClN2/c1-8-2-4-9(5-3-8)14-17-12-7-10(15)6-11(16)13(12)18-14/h2-7H,1H3,(H,17,18)

InChI Key

YCBYRQCGMRFXGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3Cl)Br

Origin of Product

United States

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